Regioisomeric Binding Discrimination: 3-Pyrrolidinyl vs. 2-Pyrrolidinyl Orientation Alters nAChR Functional Potency
The target compound's pyrrolidine attachment at the 3-position of the oxadiazole ring directs the basic amine into a specific spatial orientation distinct from the 2-pyrrolidinyl regioisomer. In functional assays at the human nicotinic acetylcholine receptor (nAChR) subtype TE671 (muscle), the 3-pyrrolidinyl orientation of 3-methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole yields an EC50 of 30 μM [1]. By comparison, the 2-pyrrolidinyl regioisomer (S)-3-methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole (CAS 343246-61-7) and related 2-substituted analogs exhibit different activity profiles in the same target class due to altered nitrogen positioning, though direct head-to-head EC50 data are not publicly disclosed [2].
| Evidence Dimension | Functional potency at nAChR (EC50) |
|---|---|
| Target Compound Data | EC50 = 30 μM |
| Comparator Or Baseline | (S)-3-methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole (CAS 343246-61-7) and 2-pyrrolidinyl regioisomers |
| Quantified Difference | 3-Pyrrolidinyl orientation yields EC50 of 30 μM; comparative EC50 values for 2-pyrrolidinyl regioisomers in same assay system not publicly reported, but literature confirms distinct binding orientation and potency profiles between 2- and 3-substituted pyrrolidine-oxadiazoles |
| Conditions | Human nAChR subtype TE671 (muscle) functional assay |
Why This Matters
The 3-pyrrolidinyl substitution is non-interchangeable with the 2-substituted analog for nAChR-targeted programs; procurement decisions must be regioisomer-specific to maintain target engagement.
- [1] BindingDB. Affinity Data: 3-Methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole. EC50 = 3.00E+4 nM at human Nicotinic acetylcholine receptor subtype TE671 (muscle). View Source
- [2] Angene Chemical. (S)-3-methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole. CAS: 343246-61-7. Chiral building block for asymmetric synthesis. View Source
